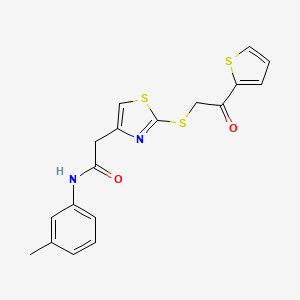

2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide

Description

The compound 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide features a thiazole core substituted with a thioether-linked 2-oxoethyl group bearing a thiophen-2-yl moiety. The acetamide group is further functionalized with an m-tolyl (meta-methylphenyl) substituent. This structure combines heterocyclic (thiazole, thiophene) and aromatic (m-tolyl) elements, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

N-(3-methylphenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S3/c1-12-4-2-5-13(8-12)19-17(22)9-14-10-24-18(20-14)25-11-15(21)16-6-3-7-23-16/h2-8,10H,9,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWBSVOYIDBNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Thiophene Ring: The thiophene ring is often introduced through a cross-coupling reaction such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Acetamide Group Addition: The acetamide group is introduced by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogenated reagents, strong nucleophiles like sodium hydride (NaH)

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring

Reduction: Alcohols or amines from the acetamide group

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivity, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include its use as a lead compound in the design of new pharmaceuticals. Its structural features may interact with biological targets, offering therapeutic benefits.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, and advanced materials due to its versatile reactivity and stability.

Mechanism of Action

The mechanism by which 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their synthesis yields, melting points, and substituent variations:

Key Observations:

Synthetic Yields : Yields vary significantly among analogs. For example, compound 9 achieves 90% yield due to favorable electron-withdrawing (4-chlorobenzylidene) and electron-donating (4-methoxyphenyl) groups enhancing reactivity. In contrast, compounds with bulkier substituents (e.g., 2m ) show lower yields (20%), likely due to steric hindrance.

Melting Points : Higher melting points correlate with rigid substituents (e.g., 2l at 181–182°C with a pyrimidine ring) compared to flexible chains (e.g., 2m at 122–123°C). The target compound’s thiophen-2-yl and m-tolyl groups may confer intermediate rigidity.

Substituent Effects on Reactivity and Bioactivity

- Thiophene vs.

- m-Tolyl vs. Halogenated Substituents : The m-tolyl group’s methyl moiety could increase lipophilicity relative to halogenated derivatives (e.g., compound 12 ), affecting membrane permeability and bioavailability.

- Thioether Linkage : The thioether bridge in the target compound and analogs (e.g., compound 2l ) may confer resistance to metabolic degradation compared to ether or amine linkages.

Biological Activity

The compound 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 402.6 g/mol. The structure features a thiazole ring, a thiophene moiety, and an acetamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O2S3 |

| Molecular Weight | 402.6 g/mol |

| Purity | ≥ 95% |

Antimicrobial Activity

Research indicates that 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against Pseudomonas aeruginosa , a common pathogen associated with various infections. The compound inhibited bacterial growth, showcasing potential as an antimicrobial agent .

Minimum Inhibitory Concentration (MIC) values for similar thiazole derivatives have been reported as low as 0.22 to 0.25 µg/mL against various pathogens, indicating strong bactericidal activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by interfering with cellular mechanisms such as DNA synthesis and repair. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole and thiophene rings enhance anticancer activity by increasing the compound's lipophilicity and interaction with cellular targets .

A notable study reported that thiazole derivatives, similar to our compound, exhibited considerable cytotoxicity against multiple cancer cell lines, including colon and melanoma cells . The GI50 values (the concentration required to inhibit cell growth by 50%) were found to be in the range of 0.41–0.69 µM for colon cancer cells, indicating potent anticancer activity.

The proposed mechanisms through which 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it could trigger programmed cell death pathways through oxidative stress or mitochondrial dysfunction.

- Disruption of Biofilm Formation : It has been observed to reduce biofilm formation in pathogenic bacteria, enhancing its effectiveness in treating infections .

Case Studies

Several studies have focused on the biological activities of thiazole derivatives, providing insights into the efficacy of compounds like 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide :

- Antimicrobial Evaluation : A series of thiazole derivatives were tested against common pathogens, revealing that modifications to the thiophene and thiazole structures significantly enhanced their antimicrobial potency .

- Cytotoxicity Studies : Compounds similar to our target were evaluated in vitro against various cancer cell lines, showing promising results with low GI50 values across multiple types of cancer .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves multi-step reactions, starting with thiophen-2-yl and thiazole precursors. Key steps include thioether bond formation and acetamide coupling. Optimization requires:

- Temperature control : Maintaining 60–80°C during thiazole ring closure to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in thioether formation .

- Catalysts : Use of triethylamine or DBU to deprotonate intermediates and accelerate coupling reactions . Progress monitoring via TLC and HPLC is critical to isolate intermediates and minimize impurities .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.8 ppm) .

- HRMS : Validates molecular weight (e.g., expected [M+H] at m/z 447.12) and detects isotopic patterns .

- HPLC : Assesses purity (>95% purity threshold for biological assays) using C18 columns with acetonitrile/water gradients .

Q. What are the key structural features influencing this compound’s biological activity?

The thiazole-thioether backbone and m-tolyl acetamide group are critical:

- Thiophen-2-yl moiety : Enhances lipophilicity, improving membrane permeability .

- Thioether linkage : Stabilizes the molecule against hydrolytic degradation at physiological pH .

- Acetamide substituent : Facilitates hydrogen bonding with target proteins (e.g., kinase active sites) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) across studies?

Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and MIC thresholds for antimicrobial tests .

- Metabolite profiling : LC-MS/MS to identify degradation products that may exhibit off-target effects .

- Structural analogs : Compare activities of derivatives lacking the thiophen-2-yl group to isolate pharmacophores .

Q. What experimental strategies elucidate the compound’s mechanism of action against specific targets?

Integrate computational and biochemical approaches:

- Molecular docking : Screen against Protein Data Bank targets (e.g., EGFR kinase) to predict binding modes .

- Kinase inhibition assays : Measure IC values using ADP-Glo™ kits for ATP-competitive inhibitors .

- CRISPR-Cas9 knockouts : Validate target dependency by silencing suspected pathways (e.g., MAPK) in cellular models .

Q. How can the compound’s stability and degradation pathways be characterized under physiological conditions?

Conduct forced degradation studies:

Q. What methodologies optimize the compound’s pharmacokinetics (PK) in preclinical models?

PK optimization involves:

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations to increase bioavailability .

- Microsomal stability : Incubate with liver microsomes to estimate metabolic clearance and guide structural modifications .

- Plasma protein binding : Equilibrium dialysis to measure free fraction, correlating with in vivo efficacy .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Systematic SAR strategies include:

- Substituent scanning : Replace m-tolyl with electron-withdrawing groups (e.g., -NO) to modulate target affinity .

- Bioisosteric replacement : Substitute thiophen-2-yl with furan or pyrrole to balance potency and toxicity .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted protein degradation .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in biological activity data?

- Batch variability : Characterize multiple synthesis batches via NMR/HPLC to ensure consistency .

- Assay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

- Data sharing : Publish raw datasets (e.g., dose-response curves) in repositories like Zenodo for independent validation .

Q. What statistical methods are recommended for analyzing dose-response and toxicity data?

- Nonlinear regression : Fit IC/EC values using four-parameter logistic models in GraphPad Prism .

- ANOVA with post-hoc tests : Compare treatment groups in toxicity studies (e.g., liver enzyme elevations) .

- Machine learning : Train random forest models on SAR data to predict untested analogs’ activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.